molecular formula C15H9ClN2O2 B1621666 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 669708-95-6

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No. B1621666
M. Wt: 284.69 g/mol
InChI Key: FUVYVTRILLYVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is a chemical compound with the CAS number 669708-95-6 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular weight of 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is 284.7 . The InChI code is 1S/C15H9ClN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results .

Scientific Research Applications

  • C-H Functionalization in Cyclic Amines : Cyclic amines undergo redox-annulations with α,β-unsaturated aldehydes and ketones, where carboxylic acid promotes the generation of a conjugated azomethine ylide, followed by 6π-electrocylization, and sometimes tautomerization (Kang et al., 2015).

  • Synthesis of New Trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones : The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine explores different solvents and temperatures, leading to the synthesis of various new tetrahydroisoquinolinones (Kandinska et al., 2006).

  • Novel Inhibitors of 5-Lipoxygenase Product Synthesis : Systematic profiling of pirinixic acid derivatives, including those with a 6-aminoquinoline structure, leads to potent suppressors of 5-LO product formation, potentially useful in inflammatory and allergic diseases (Werz et al., 2008).

  • Synthesis and Characterization of Fe3O4-SA-PPCA for Efficient Synthesis of Derivatives : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been used as a novel catalyst for synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

  • Antimicrobial Activities and DNA Interactions of Pyridine Derivatives : Pyridine derivatives such as picolinic acid have shown significant antimicrobial activities against Gram-positive and Gram-negative bacteria and antifungal activities against yeast strains (Tamer et al., 2018).

  • 1-Aminopyridinium Ylides as Monodentate Directing Groups : These ylides are efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, with variation based on pyridine moiety substitution (Le et al., 2019).

  • Synthesis and Structural Characterization of Amides from Picolinic Acid : This study discusses the coupling of picolinic acid with N-alkylanilines, leading to a range of mono- and bis-amides, which are of interest in various applications including catalysis and molecular devices (Devi et al., 2015).

  • Novel AT1 Angiotensin II Receptor Antagonists : The study investigates the transformation of the 4-phenylquinoline backbone into various scaffolds, leading to high affinity AT1 receptor antagonists (Cappelli et al., 2006).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVYVTRILLYVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396439
Record name 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

CAS RN

669708-95-6
Record name 6-Chloro-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669708-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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